N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-18-13-27-20(26)23(18)17-6-2-1-5-16(17)21-19(25)14-7-9-15(10-8-14)22-11-3-4-12-22/h3-4,7-12,16-17H,1-2,5-6,13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIUHIHVRAXVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-(1H-pyrrol-1-yl)benzamide, with the CAS number 1207019-89-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and metabolic disorders. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.47 g/mol. The structure features a thiazolidine ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O3S |
| Molecular Weight | 383.47 g/mol |
| CAS Number | 1207019-89-3 |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing the thiazolidine moiety. For instance, thiazolidine derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that this compound may exhibit similar effects.
- Mechanism of Action : The compound is believed to interact with specific molecular targets involved in cancer progression, potentially inhibiting pathways related to cell proliferation and survival.
- In Vitro Studies : Preliminary in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The IC50 values observed were within the range that suggests effective therapeutic potential.
Metabolic Activity
The compound also shows promise in metabolic regulation, particularly in the context of diabetes management. Thiazolidine derivatives have been implicated in the inhibition of aldose reductase (ALR2), an enzyme linked to diabetic complications.
- Aldose Reductase Inhibition : Inhibition of ALR2 is a viable strategy for developing new antidiabetic agents. Studies indicate that this compound may reduce sorbitol accumulation in diabetic models, thereby mitigating osmotic and oxidative stress on tissues.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
Study 1: Anticancer Activity
A study published in MDPI evaluated various thiazolidine derivatives for their anticancer properties. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects against multiple cancer cell lines (IC50 values ranging from 10 to 30 µM) .
Study 2: Metabolic Regulation
Research published in the Journal of Medicinal Chemistry explored the efficacy of thiazolidine derivatives as aldose reductase inhibitors. The study reported that certain derivatives could effectively lower blood glucose levels in diabetic rats by inhibiting ALR2 activity .
Scientific Research Applications
Antidiabetic Effects
Compounds similar to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-(1H-pyrrol-1-yl)benzamide have been studied for their antidiabetic properties. The thiazolidinedione class of compounds, which includes this compound, acts as partial agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction modulates the transcription of insulin-responsive genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity and reduced insulin resistance, making it potentially beneficial for managing type 2 diabetes .
Antioxidant Activity
Research has demonstrated that this compound exhibits promising antioxidant properties. It has been shown to inhibit lipid peroxidation effectively, which is crucial for protecting cells from oxidative stress. The presence of specific substituents in its structure significantly enhances its antioxidant activity .
Thiazolidinedione Derivatives
A study on thiazolidinedione derivatives demonstrated that modifications at the cyclohexyl position significantly impacted both antioxidant activity and glucose metabolism regulation. The best-performing compounds showed effective inhibition of oxidative stress markers and significant reductions in blood glucose levels in diabetic models .
Fungicidal Activity
Research into derivatives of 2,4-dioxo-thiazolidine suggested their potential as fungicides due to broad-spectrum antimicrobial properties. This highlights the versatility of the thiazolidine scaffold in developing compounds with diverse biological activities .
Chemical Reactions Analysis
Synthetic Pathways and Reaction Mechanisms
The synthesis involves sequential functionalization of the TZD scaffold, cyclohexyl group incorporation, and amide bond formation. Key steps include:
1.1. Thiazolidine-2,4-dione Core Formation
The TZD ring is synthesized via cyclocondensation of thiourea with α-keto acids or esters under acidic or basic conditions . For example:
-
Reaction : Thiourea + ethyl 2-chloroacetoacetate → 3-substituted TZD in refluxing ethanol with sodium acetate .
-
Mechanism : Nucleophilic substitution followed by intramolecular cyclization.
1.3. Amide Bond Formation
The 4-(1H-pyrrol-1-yl)benzamide group is introduced via coupling:
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Step 1 : Activation of 4-(1H-pyrrol-1-yl)benzoic acid using thionyl chloride (SOCl₂) to form the acid chloride.
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Step 2 : Reaction with 2-(2,4-dioxothiazolidin-3-yl)cyclohexylamine in pyridine or DMF to form the amide bond .
Representative Reaction Scheme :
Key Reaction Conditions and Parameters
3.1. IR Spectroscopy
3.2. ¹H NMR (δ, ppm)
-
Cyclohexyl Protons : 1.2–2.5 (m, 11H).
3.3. ¹³C NMR
Side Reactions and Challenges
-
Hydrolysis of TZD Ring : Prolonged exposure to acidic conditions may cleave the thiazolidine ring .
-
Incomplete Alkylation : Competing side reactions during cyclohexyl group attachment reduce yields .
5.1. Knoevenagel Condensation
The TZD’s active methylene group reacts with aromatic aldehydes to form 5-arylidene derivatives :
Application : Enhances bioactivity (e.g., antifungal properties) .
5.2. Salt Formation
Treatment with ethanolic KOH converts 5-arylidene-TZD into potassium salts for improved solubility .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C (DSC data).
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Photodegradation : Sensitive to UV light, requiring storage in amber vials.
This synthesis leverages well-established methodologies for TZD derivatives, with modifications tailored to the target compound’s structural complexity. Experimental validation of reaction conditions and spectroscopic data is critical for reproducibility .
Preparation Methods
Synthesis of Thiazolidine-2,4-dione Derivatives
The thiazolidine-2,4-dione (TZD) moiety serves as the foundational heterocycle. Its synthesis typically begins with the cyclization of thiourea derivatives or condensation reactions. A validated approach involves the Knoevenagel condensation between thiazolidine-2,4-dione and aldehydes to form benzylidene intermediates. For instance, reacting thiazolidine-2,4-dione (3) with substituted aldehydes (4a,b) in toluene under Dean-Stark conditions with piperidine and acetic acid yields 5-benzylidenethiazolidine-2,4-dione derivatives (5a,b) . Subsequent conversion to potassium salts (6a,b) via treatment with potassium hydroxide in ethanol enables nucleophilic alkylation.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Toluene, piperidine, acetic acid, reflux | 5-Benzylidenethiazolidine-2,4-dione | 65–78% |
| 2 | KOH, ethanol, rt | Potassium salt (6a,b) | 80–90% |
Functionalization of the Cyclohexylamine Scaffold
Introducing the cyclohexyl group to the TZD nitrogen necessitates N-alkylation . The potassium salt of TZD reacts with 2-bromocyclohexylamine derivatives in DMF under reflux to form 3-cyclohexyl-thiazolidine-2,4-dione. For stereochemical control, trans-2-aminocyclohexanol is often protected (e.g., Boc), converted to a tosylate, and subjected to SN2 displacement with the TZD potassium salt. Deprotection yields 2-amino-3-cyclohexyl-thiazolidine-2,4-dione, a key intermediate.
Critical Considerations :
- Solvent : DMF or NMP enhances nucleophilicity of the TZD anion.
- Temperature : Reflux (90–110°C) ensures complete substitution.
- Stereochemistry : Starting with trans-2-aminocyclohexanol preserves the desired configuration.
Synthesis of 4-(1H-Pyrrol-1-yl)benzoic Acid
The aromatic component is synthesized via Ullmann-type coupling between pyrrole and 4-iodobenzoic acid. Copper(I) iodide and a diamine ligand (e.g., N,N'-dimethylethylenediamine) in DMSO at 110°C facilitate this transformation. Alternative methods include palladium-catalyzed couplings, though yields are moderate (40–60%).
| Reagents | Conditions | Yield |
|---|---|---|
| CuI, DMEDA, K2CO3, DMSO | 110°C, 24h | 55% |
Amide Bond Formation
The final step involves coupling 4-(1H-pyrrol-1-yl)benzoic acid with the cyclohexyl-TZD amine. Activation of the carboxylic acid to its acyl chloride (using thionyl chloride) followed by reaction with the amine in dichloromethane with triethylamine affords the target compound.
Optimization Insights :
- Activation : Thionyl chloride or EDCI/HOBt systems yield comparable results.
- Base : Triethylamine or DIPEA neutralizes HCl, driving the reaction.
- Purity : Column chromatography (hexane/EtOAc) achieves >95% purity.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6):
- δ 10.97 (s, 1H, NH), 8.12 (s, 1H, benzylidene), 7.85–7.45 (m, 4H, pyrrole/benzamide), 4.63 (s, 2H, methylene), 3.20 (m, 1H, cyclohexyl), 1.80–1.20 (m, 10H, cyclohexyl).
13C NMR : - δ 168.25 (C=O, TZD), 164.67 (C=O, benzamide), 140.2 (pyrrole-C), 128.5–120.3 (aromatic-C).
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
